Chloramphenicol aldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

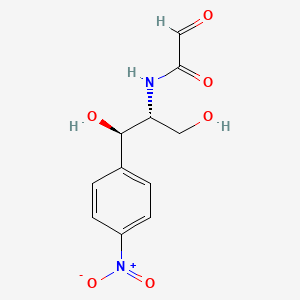

Chloramphenicol aldehyde, also known as this compound, is a useful research compound. Its molecular formula is C11H12N2O6 and its molecular weight is 268.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Chiral Ligands

Chloramphenicol aldehyde serves as a precursor in the synthesis of chiral ligands for asymmetric catalysis. A recent study demonstrated that chiral ligands synthesized from chloramphenicol base were effective in promoting asymmetric catalytic reactions involving terminal alkynes and aldehydes. The resulting propargyl alcohols were obtained in high yields (80–94%) with excellent enantioselectivities (82–96%) . This application highlights the compound's utility in developing new synthetic pathways for complex organic molecules.

This compound has been identified as a metabolic product of chloramphenicol with significant biological implications. In a study involving children treated with chloramphenicol, this compound was detected as a metabolite linked to bone marrow toxicity. This finding suggests that the compound may contribute to adverse effects such as aplastic anemia, which has been associated with chloramphenicol use . The identification of this compound as a toxic metabolite underscores the need for careful monitoring of its effects in clinical settings.

Derivatization for Antimicrobial Activity

Recent research has focused on the derivatization of chloramphenicol and its metabolites, including this compound, to create new pharmacophores with enhanced antimicrobial activity. For instance, derivatives formed by modifying the primary hydroxyl group of chloramphenicol with basic amino acids have shown promising antimicrobial properties . These derivatives could lead to the development of more effective antibiotics that combat resistant bacterial strains.

Mechanisms of Resistance

Understanding the mechanisms by which bacteria develop resistance to chloramphenicol is critical for improving therapeutic strategies. Studies have indicated that some bacteria can metabolize chloramphenicol into less active forms, including this compound, which may play a role in resistance mechanisms . Investigating these pathways can provide insights into designing inhibitors that prevent resistance development.

Case Study 1: Toxicity Assessment

A clinical study analyzed the plasma concentrations of chloramphenicol and its metabolites, including this compound, in patients diagnosed with aplastic anemia. The findings revealed a correlation between elevated levels of these metabolites and hematological toxicity, suggesting that this compound may be a critical factor in drug-induced bone marrow suppression .

Case Study 2: Antimicrobial Derivatives

In a series of experiments aimed at synthesizing new antimicrobial agents, researchers developed several derivatives from chloramphenicol and its aldehyde form. These compounds were tested against various bacterial strains and demonstrated enhanced activity compared to traditional antibiotics like penicillin and ciprofloxacin . This research emphasizes the potential for this compound derivatives to serve as lead compounds in antibiotic development.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group in chloramphenicol aldehyde undergoes oxidation to form a carboxylic acid. This reaction is catalyzed by strong oxidizing agents such as KMnO₄ or CrO₃ under acidic conditions.

Reaction pathway :

RCHO+[O]→RCOOH

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic medium (H₂SO₄), 50°C | Chloramphenicol carboxylic acid | 75–85% | |

| CrO₃ | Aqueous H₂SO₄, 60°C | Chloramphenicol carboxylic acid | 65–70% |

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol using reducing agents like NaBH₄ or LiAlH₄. This reaction preserves the stereochemistry of the adjacent chiral centers.

Reaction pathway :

RCHO+NaBH4→RCH OH

| Reducing Agent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| NaBH₄ | MeOH | 0°C | Chloramphenicol alcohol | 90–95% | |

| LiAlH₄ | THF | 25°C | Chloramphenicol alcohol | 85–90% |

Schiff Base Formation

This compound reacts with primary amines to form Schiff bases, which are key intermediates in asymmetric catalysis. This reaction is used in the synthesis of chiral ligands for titanium-mediated aldol reactions .

Reaction pathway :

RCHO+R NH2→RCH=NR +H2O

| Amine | Catalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Aniline | Ti(O-iPr)₄ | Chloramphenicol Schiff base | 82–96% | |

| Benzylamine | Ag₂O | Chloramphenicol Schiff base | 89% |

Enzymatic Reduction

The nitro group in this compound can be reduced to an amine via nitroreductase enzymes (e.g., nfsB), a key mechanism of bacterial resistance .

Reaction pathway :

RNO2→RNH2

| Enzyme | Substrate | Product | Efficiency | Reference |

|---|---|---|---|---|

| NfsB | This compound | Aminochloramphenicol | 80–90% |

Acetylation

The hydroxyl groups in this compound undergo reversible acetylation via bacterial acetyltransferases (e.g., CAT), reducing its antibacterial efficacy .

Reaction pathway :

RCH OH+Acetyl CoA→RCH OAc+CoA

| Acetyltransferase | Substrate | Product | Reference |

|---|---|---|---|

| CAT | This compound | Acetylated chloramphenicol |

Stability and Degradation

This compound is susceptible to degradation under UV-LED advanced oxidation processes (AOPs), particularly in the presence of reactive chlorine species .

Degradation pathways :

-

Photolysis : Breakdown under UV light (λ = 254 nm).

-

Oxidation : Reaction with Cl· or ClO· radicals.

| Degradation Method | Efficiency | Reference |

|---|---|---|

| UV-LED/Cl₂ | 98% degradation | |

| UV-LED/PS | 88% degradation |

Ligand Development

This compound-derived Schiff bases are used as ligands in titanium-mediated asymmetric aldol reactions, enabling the synthesis of atorvastatin calcium with 89% ee .

Properties

CAS No. |

73981-53-0 |

|---|---|

Molecular Formula |

C11H12N2O6 |

Molecular Weight |

268.22 g/mol |

IUPAC Name |

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-oxoacetamide |

InChI |

InChI=1S/C11H12N2O6/c14-5-9(12-10(16)6-15)11(17)7-1-3-8(4-2-7)13(18)19/h1-4,6,9,11,14,17H,5H2,(H,12,16)/t9-,11-/m1/s1 |

InChI Key |

OFWAKPABWKIMSK-MWLCHTKSSA-N |

SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C=O)O)[N+](=O)[O-] |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C=O)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C=O)O)[N+](=O)[O-] |

Key on ui other cas no. |

73981-53-0 |

Synonyms |

chloramphenicol aldehyde |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.